molecular formula C7H16N2 B1289006 1,2,2-Trimethylpiperazine CAS No. 396133-32-7

1,2,2-Trimethylpiperazine

Cat. No. B1289006
M. Wt: 128.22 g/mol
InChI Key: RFAPOGMFZTYBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Trimethylpiperazine is a chemical compound that is structurally related to piperazine derivatives. Piperazines are a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The trimethylpiperazine derivatives are of particular interest due to their potential biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of trimethylpiperazine derivatives has been explored in the context of creating monocyclic analogues of μ-opioid agonists. For instance, a series of trimethylpiperazine derivatives structurally related to the μ-agonist 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane have been synthesized. These compounds were tested for their affinity towards μ-opioid receptors, which suggests their potential application in the development of new analgesic drugs .

Molecular Structure Analysis

The molecular structure of trimethylpiperazine derivatives has been studied using molecular modeling and high field 1H MNR spectroscopy. These studies help in understanding the conformational preferences of the molecules and their potential interactions with biological targets such as μ-opioid receptors. The molecular mechanics calculations provide insights into the structural features that may contribute to the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

Trimethylpiperazine derivatives can act as ligands in the formation of transition metal complexes. For example, the 1,1,4-trimethylpiperazinium(+1) cation has been shown to coordinate with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) to form various complexes. The donor properties of these cations, however, are relatively weak, and the formation of different salts can occur under slightly different conditions, including the presence of water which can lead to protonation of the tertiary nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylpiperazine derivatives can be influenced by their structural modifications. For instance, the metabolic pathway of drugs containing the arylpiperazine moiety often involves the cleavage of the side-chain, resulting in the formation of 1-arylpiperazines. These metabolites can be identified and quantified in biological samples, such as rat plasma and brain, using sensitive analytical techniques like gas chromatography-mass spectrometry. The detection limits for these compounds vary depending on the substituents present on the phenyl ring .

Scientific Research Applications

Antimicrobial Activity

1,2,2-Trimethylpiperazine derivatives have shown significant antimicrobial properties. Notably, derivatives of chitosan integrated with trimethylpiperazine were found to be effective against a range of Gram-positive and Gram-negative bacteria. These derivatives demonstrated varying degrees of minimum inhibitory concentration (MIC), indicating their potential as antibacterial agents (Másson et al., 2008).

Molecular Imprinting

Molecularly imprinted polymers (MIPs) for benzylpiperazine, a derivative of 1,2,2-Trimethylpiperazine, were developed using both self-assembly and semi-covalent approaches. These polymers showed a strong affinity for benzylpiperazine, indicating their potential use in capturing and enriching illicit drug blends for laboratory analysis (Wright et al., 2023).

Photodegradation Study

The photodegradation of trimeprazine, a derivative of 1,2,2-Trimethylpiperazine, was studied under UV-A light in aerobic conditions. This study provides insights into the oxidative degradation pathways of trimeprazine and could have implications for understanding the environmental impact and stability of such compounds (Ahmad et al., 2016).

Nanofiltration Membrane Development

1,2,2-Trimethylpiperazine derivatives have been used in the development of nanofiltration membranes. For instance, a monomer synthesized from 1,2,2-Trimethylpiperazine was used to fabricate a thin film on polyethersulfone ultrafiltration membranes, demonstrating high effectiveness in salt rejection, which is crucial for water purification processes (Wang We, 2013).

Coordination Chemistry

The coordination properties of the 1,1,4-trimethylpiperazinium(+1) cation, a derivative of 1,2,2-Trimethylpiperazine, were studied in various transition metal complexes. This research contributes to the understanding of the electronic and structural aspects of metal-ligand interactions, which is essential in coordination chemistry and potential applications in catalysis (Murthy et al., 1972).

Safety And Hazards

The safety data sheet for 1,2,2-Trimethylpiperazine is available online . It is recommended to handle this compound with care and use it only for research and development under the supervision of a technically qualified individual .

Future Directions

1,2,2-Trimethylpiperazine is currently used for research and development . Its future applications will depend on the outcomes of ongoing research studies.

properties

IUPAC Name

1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAPOGMFZTYBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethylpiperazine

CAS RN

396133-32-7
Record name 1,2,2-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LiAlH4 (1M in THF, 47 mL, 47 mmol, 1.5 equiv) was added to a solution of 3,3,4-trimethyl-piperazin-2-one (Step 107.3) (4.5 g, 32 mmol) in THF (50 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 2 h at 50° C., quenched by addition of acetone, filtered through a pad of celite and concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 1.9 g of the title compound as a yellow oil. Title compound: ESI-MS: 129.1 [M+H]+.
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride in tetrahydrofuran (THF) (1.0 M, Aldrich cat. no. 21,277-6, 90 ml) is heated to 50° C. on an oil batch. Crude 3,3,4-trimethylpiperazin-2-one (10 g) is suspended in THF and is slowly added, giving evolution of gas. The resulting mixture is stirred at 45-56° C. for 4 hours, giving full conversion to the title compound according to NMR (no signal at 1.2 ppm from starting material). The mixture is cooled, and water (3.3 ml) is added, giving evolution of gas. Then a solution of sodium hydroxide in water (15%, 3.3 ml) is added, giving more gas, and finally water (10 ml) is added. The mixture is filtered, and the filter cake is washed with THF (100 ml). The filtrates are concentrated on a rotary evaporator (0.3 atm. and 60° C. in the water batch). The residue is dissolved in THF (200 ml) and dried with sodium sulphate, then the mixture is filtered, and the filtrate is concentrated on a rotary evaporator (0.2 atm and 60° C. in the water batch) giving 6.4 grams of the title compound. NMR complies with the structure, the substance contains some THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethylpiperazine
Reactant of Route 2
1,2,2-Trimethylpiperazine
Reactant of Route 3
1,2,2-Trimethylpiperazine
Reactant of Route 4
Reactant of Route 4
1,2,2-Trimethylpiperazine
Reactant of Route 5
1,2,2-Trimethylpiperazine
Reactant of Route 6
1,2,2-Trimethylpiperazine

Citations

For This Compound
2
Citations
CK Olsen, R Holm, C Kau, B Willumsen, KP Hertel… - 2011 - portal.findresearcher.sdu.dk
The invention relates to methods of treating cognitive dysfunction and improving cognitive functioning comprising the administration of trans-4-((1R, 3S)-6-chloro-3-phenylindan-1-yl)-1, …
Number of citations: 0 portal.findresearcher.sdu.dk
KP Bogeso, J Arnt, K Frederiksen… - Journal of medicinal …, 1995 - ACS Publications
Selective dopamine (DA) Di antagonists and selective DA D2 antagonists are equally effective in a number of animal models believed to be predictive for antipsychotic effects and some …
Number of citations: 58 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.